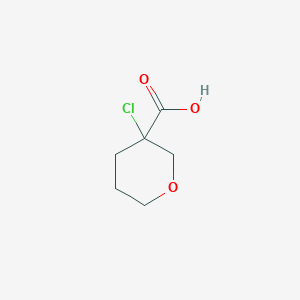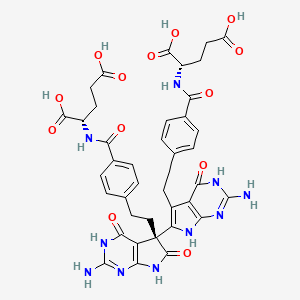
3-(4-Methyl-1,2-oxazol-3-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methyl-1,2-oxazol-3-yl)propanoic acid: is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a methyl group at the 4-position of the oxazole ring and a propanoic acid moiety at the 3-position. Oxazole derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methyl-1,2-oxazol-3-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-nitropropanoic acid with hydroxylamine hydrochloride in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions: 3-(4-Methyl-1,2-oxazol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.
Substitution: The methyl group at the 4-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction may produce oxazoline derivatives .
科学研究应用
Chemistry: In chemistry, 3-(4-Methyl-1,2-oxazol-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Oxazole derivatives have shown antimicrobial, anticancer, and anti-inflammatory properties, making them promising candidates for drug development .
Medicine: In medicine, this compound and its derivatives are investigated for their therapeutic potential. They may act as enzyme inhibitors, receptor modulators, or other bioactive agents .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .
作用机制
The mechanism of action of 3-(4-Methyl-1,2-oxazol-3-yl)propanoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .
相似化合物的比较
4-Methyl-1,2-oxazole: A simpler oxazole derivative without the propanoic acid moiety.
3-(5-Methyl-1,2-oxazol-3-yl)propanoic acid: A similar compound with a different substitution pattern on the oxazole ring.
Uniqueness: 3-(4-Methyl-1,2-oxazol-3-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and a propanoic acid moiety makes it a versatile intermediate for various applications .
属性
分子式 |
C7H9NO3 |
|---|---|
分子量 |
155.15 g/mol |
IUPAC 名称 |
3-(4-methyl-1,2-oxazol-3-yl)propanoic acid |
InChI |
InChI=1S/C7H9NO3/c1-5-4-11-8-6(5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10) |
InChI 键 |
BQHQREKUSSQQMO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CON=C1CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


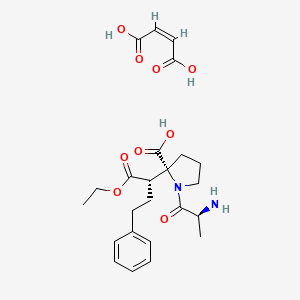

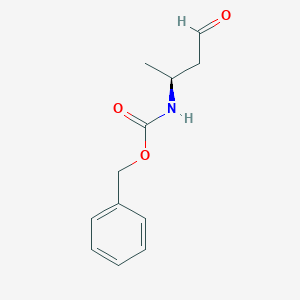

![2-{[(Cyclohexylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B13062556.png)
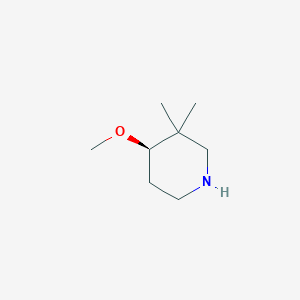
![5-Oxo-4,5-dihydro-3h-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B13062581.png)


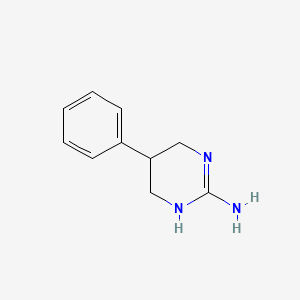
![4-[1-[4-(2-Bromethoxy)-phenyl]-2-phenyl-but-1-enyl]-phenol](/img/structure/B13062605.png)
![1-(2-aminoethyl)-3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13062611.png)
